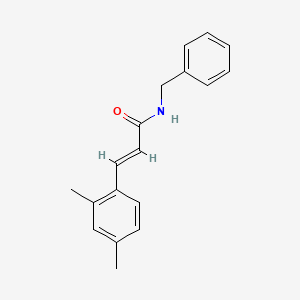

N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Vue d'ensemble

Description

N-benzyl-3-(2,4-dimethylphenyl)acrylamide is an organic compound with the molecular formula C18H19NO and a molecular weight of 265.358 g/mol . This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 2,4-dimethylphenyl group attached to the acrylamide moiety. It is used in various research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide typically involves the reaction of 2,4-dimethylphenylacrylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Organocatalytic Asymmetric Reactions

This acrylamide participates in enantioselective Diels-Alder-aldol cascade reactions with 2,4-dienals under organocatalytic conditions :

Radical Cyclization Behavior

Substituted acrylamides with bulky N-benzyl groups exhibit high rotational barriers ( kcal/mol), enabling atropisomer isolation. Key findings :

Thiol-Michael Addition Kinetics

DFT studies of analogous N-acrylamides reveal:

-

Rate-Limiting Step : Product decomplexation from the phosphonium-thiolate intermediate (activation energy: 51.6 ± 4.8 kJ/mol) .

-

Substituent Impact : Electron-donating groups (e.g., methyl) lower transition-state energy by 10–15 kJ/mol compared to electron-withdrawing groups .

Comparative Reactivity of Analogues

The 2,4-dimethylphenyl group confers unique steric and electronic effects compared to other substitutions:

Applications De Recherche Scientifique

Scientific Research Applications

N-benzyl-3-(2,4-dimethylphenyl)acrylamide has diverse applications across several scientific domains:

Chemistry

- Building Block : It serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways for developing pharmaceuticals and agrochemicals.

- Polymer Chemistry : The compound is utilized in formulating specialty polymers, enhancing material properties such as flexibility and thermal stability, which are crucial for high-performance materials .

Biology

- Bioactive Compound : Research indicates its potential as a bioactive compound with antimicrobial and anticancer properties. Studies are ongoing to understand its mechanisms of action at the molecular level, particularly its interaction with specific enzymes and receptors.

- Mechanism of Action : The compound may modulate cellular processes such as signal transduction and gene expression by binding to critical molecular targets .

Medicine

- Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent in cancer treatment. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

- Drug Development : Its structural characteristics make it a candidate for drug development, particularly in designing new anticancer agents.

Industry

- Material Development : The compound is used in developing new materials with specific properties, including coatings and specialty chemicals. Its reactivity allows for functionalization that can enhance material performance.

Case Studies

Several studies have documented the biological activity and potential applications of this compound:

- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant antiproliferative effects (IC values reported). These findings suggest that further investigations could lead to novel anticancer therapies .

- Antimicrobial Properties : Another study highlighted its antimicrobial activity against specific bacterial strains, indicating potential applications in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of N-benzyl-3-(2,4-dimethylphenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzhydryl-3-(2,4-dimethylphenyl)acrylamide

- N-benzyl-3-(4-methoxyphenyl)acrylamide

- N-benzyl-3-(4-(benzyloxy)phenyl)acrylamide

- N-benzyl-3-(4-cyanophenyl)acrylamide

Uniqueness

N-benzyl-3-(2,4-dimethylphenyl)acrylamide is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Activité Biologique

N-benzyl-3-(2,4-dimethylphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate the activity of various enzymes and receptors, influencing critical cellular processes such as signal transduction and gene expression. Although the precise molecular targets are still under investigation, initial studies suggest that it may interfere with pathways involved in cellular proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens have been documented, demonstrating its potential as a therapeutic agent against infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

This compound has also shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, in human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant activation of caspase pathways indicative of apoptotic cell death.

Case Study: MCF-7 Cell Line

In a controlled study examining the effects of this compound on MCF-7 cells:

- Concentration Range : 0–100 µM

- Cell Viability Reduction : 50% at 30 µM after 24 hours

- Caspase Activation : Increased levels of caspase-3 and caspase-7 were observed

These results underscore the potential application of this compound in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure of this compound can enhance its biological activity. Variants of this compound have been synthesized and evaluated for their efficacy against various biological targets.

| Derivative | Biological Activity | IC50 (µM) |

|---|---|---|

| N-benzyl-3-(2-methylphenyl)acrylamide | Moderate cytotoxicity | 25 |

| N-benzyl-3-(4-methoxyphenyl)acrylamide | Enhanced antimicrobial effect | 15 |

These SAR findings provide valuable insights for further optimization and development of more potent derivatives.

Propriétés

IUPAC Name |

(E)-N-benzyl-3-(2,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-8-9-17(15(2)12-14)10-11-18(20)19-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWRYECKOJQHOR-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.